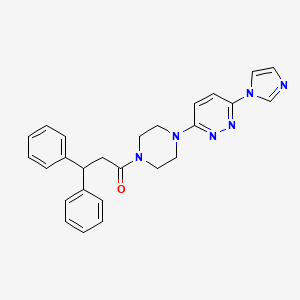
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C26H26N6O and its molecular weight is 438.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several pharmacologically relevant moieties:
- Imidazole Ring : Known for its role in various biological activities.
- Pyridazine Ring : Often associated with anticancer properties.
- Piperazine Group : Commonly found in many pharmaceuticals for its ability to enhance bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of diphenylpropanones showed high cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug Tamoxifen in some cases .
| Compound | Cell Line | Cytotoxicity | Reference |
|---|---|---|---|
| This compound | MCF-7 | High | |
| 4a (similar structure) | MCF-7 | Higher than Tamoxifen | |
| 4h (similar structure) | Normal Cells | Low Toxicity |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting critical enzymes involved in cancer cell proliferation.
- DNA Interaction : The pyridazine moiety may bind to nucleic acids, disrupting essential cellular processes like replication and transcription.
These interactions can lead to apoptosis in cancer cells while minimizing effects on normal cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various diphenylpropanone derivatives and evaluated their cytotoxic effects. Compounds with tertiary amine side chains showed enhanced activity against breast cancer cells while maintaining low toxicity towards normal cells .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine and diphenyl groups can significantly alter the anticancer efficacy of these compounds. For example, introducing different substituents on the phenyl rings has been shown to improve biological activity .
Propriétés
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(19-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)31-17-15-30(16-18-31)24-11-12-25(29-28-24)32-14-13-27-20-32/h1-14,20,23H,15-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZNJIJLOPDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














